3-(2-Chlorophenoxy)propane-1-sulfonyl chloride
Overview
Description
“3-(2-Chlorophenoxy)propane-1-sulfonyl chloride”, also known as CPSC, is an organic chemical compound with the molecular formula C9H10Cl2O3S . It has a molecular weight of 269.14 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Sulfonyl Chlorides as Reactive Intermediates : Sulfonyl chlorides, including those structurally related to "3-(2-Chlorophenoxy)propane-1-sulfonyl chloride," are pivotal in the synthesis of sulfonates and sulfonic esters, showcasing their versatility as electrophiles in organic synthesis. For example, sulfonyl chlorides react with bases to afford a variety of sulfonates, demonstrating their utility in modifying organic molecules to enhance their properties or for further synthetic applications (Zyuzin, 2014).
Polymer and Materials Science
Functionalization of Polymers : Sulfonyl chlorides, including those similar to "this compound," are used to enhance the hydrophilicity of polymers. This is achieved through the introduction of sulfonic acid groups, which can significantly impact the physical properties of polymers, such as water solubility and ionic conductivity, making them applicable in areas like fuel cell membranes and water purification technologies (Adamczyk, Mattingly, & Chen, 2001).
Advancements in Chemical Synthesis
Innovative Reagents for Sulfoalkylation : The development of nucleophilic sulfoalkylation reagents from corresponding chloroalkylsulfonyl chlorides opens new avenues in the modification of polymers and proteins to improve their hydrophilicity, which is crucial for biomedical and environmental applications (Adamczyk, Mattingly, & Chen, 2001).
Material Science and Engineering
Sulfonated Polyimides for Fuel Cell Applications : The synthesis of novel sulfonated diamine monomers and their incorporation into sulfonated polyimides demonstrates the role of sulfonyl chloride derivatives in creating materials with high proton conductivity and low methanol permeability. These materials are promising for applications in energy conversion, such as in direct methanol fuel cells, highlighting the importance of sulfonyl chlorides in the development of high-performance polymeric materials (Yin, Fang, Cui, Tanaka, Kita, & Okamoto, 2003).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
3-(2-chlorophenoxy)propane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O3S/c10-8-4-1-2-5-9(8)14-6-3-7-15(11,12)13/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPLKVXUGITVOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCS(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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